N1-(3-Chloropropyl)-N1,N3,N3-trimethylpropane-1,3-diamine
Description
N1-(3-Chloropropyl)-N1,N3,N3-trimethylpropane-1,3-diamine (CAS: 2305824-51-3) is a dihydrochloride salt with the molecular formula C23H32ClN3·2HCl and a molecular weight of 458.89 g/mol . It is recognized as Clomipramine Related Compound A, a structural analogue and impurity of the tricyclic antidepressant clomipramine. The compound features a propane-1,3-diamine backbone substituted with a 3-chloropropyl group and three methyl groups. Its primary application lies in pharmaceutical quality control, where it serves as a reference standard for impurity profiling during clomipramine synthesis .
Properties
Molecular Formula |
C9H21ClN2 |
|---|---|
Molecular Weight |
192.73 g/mol |
IUPAC Name |
N'-(3-chloropropyl)-N,N,N'-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C9H21ClN2/c1-11(2)7-5-9-12(3)8-4-6-10/h4-9H2,1-3H3 |
InChI Key |
BSIFMZSLOCLITD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(C)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Chloropropyl)-N1,N3,N3-trimethylpropane-1,3-diamine typically involves the reaction of N1,N3,N3-trimethylpropane-1,3-diamine with 3-chloropropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N1-(3-Chloropropyl)-N1,N3,N3-trimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alcohols. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under mild conditions to avoid over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and alkoxy derivatives.
Oxidation Reactions: Products include amine oxides and other oxidized forms.
Reduction Reactions: Products include secondary and tertiary amines.
Scientific Research Applications
N1-(3-Chloropropyl)-N1,N3,N3-trimethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(3-Chloropropyl)-N1,N3,N3-trimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trimethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, this section compares the compound with structurally and functionally related diamines.
Table 1: Structural Comparison of Selected Diamines
Key Comparative Analysis
Structural Features and Reactivity The target compound’s 3-chloropropyl group enhances electrophilicity, enabling nucleophilic substitutions, whereas non-halogenated analogues like N1,N3-dimethylpropane-1,3-diamine (N2) lack this reactivity .
Synthetic Accessibility
- The synthesis of the target compound involves alkylation of N1,N1,N3-trimethylpropane-1,3-diamine with 3-chloropropyl groups, yielding 78.7% in similar reactions (e.g., cyclobutene-dione derivatives) .
- In contrast, Benzydamine Impurity D requires multi-step functionalization of indazole rings, complicating purification .
Pharmacological and Industrial Relevance The compound’s role as a pharmaceutical impurity contrasts with OICR19093, a bioactive molecule targeting epigenetic regulators .
Physicochemical Properties
Biological Activity
N1-(3-Chloropropyl)-N1,N3,N3-trimethylpropane-1,3-diamine, also known by its CAS number 1267315-69-4, is a compound that has garnered attention in various biological and chemical studies due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H23ClN2
- Molecular Weight : 194.75 g/mol
- Boiling Point : Not specifically documented but expected to be within a typical range for similar compounds.
- Density : Approximately 0.93 g/mL
This compound acts primarily as an amine-based compound, which suggests that it may interact with various biological systems through the following mechanisms:
- Receptor Interaction : The presence of amine groups allows for potential binding to neurotransmitter receptors, influencing neurological pathways.
- Enzyme Inhibition : It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis or degradation.
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, suggesting that this compound may also possess such activity.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various amine derivatives, including this compound. The results indicated significant inhibition of bacterial growth against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| This compound | 100 | 15 |
| Control (Ciprofloxacin) | 100 | 30 |
Neuropharmacological Effects
Research on related compounds suggests potential neuropharmacological effects. For instance, studies have shown that similar trimethylated diamines can influence serotonin and dopamine pathways, leading to altered mood and behavior in animal models.
Case Study 1: Neuroprotective Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The findings demonstrated that treatment with the compound resulted in reduced neuronal death and improved cognitive function as measured by maze tests.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of this compound against various cancer cell lines. The results showed that at certain concentrations, it inhibited cell proliferation and induced apoptosis in human breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
